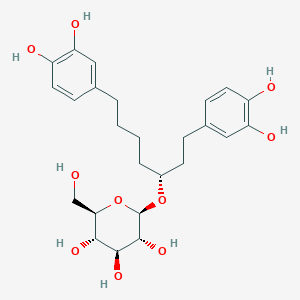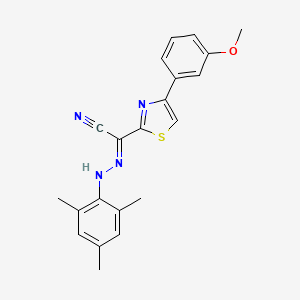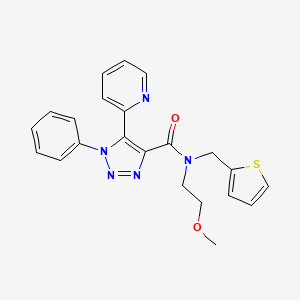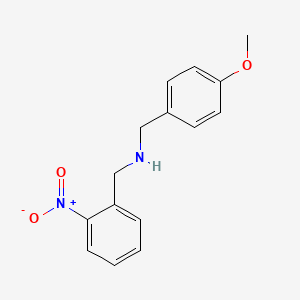
Rubranoside A
Übersicht
Beschreibung
Rubranoside A is a diarylheptanoid, a type of secondary metabolite, predominantly found in the bark of Alnus species such as Alnus glutinosa and Alnus incana . This compound is known for its significant role in chemotaxonomy, helping to differentiate between various species of the Alnus genus . This compound has garnered interest due to its potential biological activities, including anti-inflammatory and neuroprotective effects .
Wissenschaftliche Forschungsanwendungen
Rubranoside A has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Rubranoside A is a natural compound derived from the bark of the Rubia cordifolia plant The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been suggested that this compound may exert its effects through its interaction with various cellular targets, leading to changes in cell function . The specifics of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
It is known that this compound is a diarylheptanoid , a class of compounds known to interact with multiple biochemical pathways
Result of Action
This compound has been shown to have cytotoxic effects on lung carcinoma cells . This may be due to its ability to inhibit viral replication and induce cell death . .
Biochemische Analyse
Cellular Effects
Rubranoside A has been shown to have cytotoxic effects on lung carcinoma cells . This may be due to its ability to inhibit viral replication and induce cell death .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rubranoside A can be synthesized through a series of chemical reactions involving the coupling of diarylheptanoids with glucose. The synthetic route typically involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Alnus species. extraction from natural sources involves processes such as solvent extraction, followed by purification using chromatographic techniques like ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .
Analyse Chemischer Reaktionen
Types of Reactions: Rubranoside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Vergleich Mit ähnlichen Verbindungen
Rubranoside A is structurally similar to other diarylheptanoids such as:
Oregonin: Found in Alnus rubra, known for its antioxidant and antimicrobial properties.
Hirsutanonol: Another diarylheptanoid with anti-inflammatory and anticancer activities.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities and chemotaxonomic significance .
Conclusion
This compound is a fascinating compound with diverse applications in scientific research and potential therapeutic uses. Its unique chemical structure and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(3R)-1,7-bis(3,4-dihydroxyphenyl)heptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O10/c26-13-21-22(31)23(32)24(33)25(35-21)34-16(8-5-15-7-10-18(28)20(30)12-15)4-2-1-3-14-6-9-17(27)19(29)11-14/h6-7,9-12,16,21-33H,1-5,8,13H2/t16-,21-,22-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEDQFLRUJOXDX-SBOHWPTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCCC[C@H](CCC2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346958 | |
| Record name | Rubranoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211126-58-8 | |
| Record name | Rubranoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the chemotaxonomic implications of Rubranoside A?
A: this compound, along with other diarylheptanoids, has shown potential as a chemotaxonomic marker for differentiating between Alnus glutinosa (black alder) and Alnus incana (gray alder) [, ]. Studies employing Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) revealed distinct concentration profiles of this compound in bark extracts of these species. These findings suggest that this compound, in combination with analytical techniques like Principal Component Analysis (PCA), can be valuable for species-level differentiation and even identification of potential hybrid species within the Alnus genus.
Q2: Has this compound demonstrated any protective effects against DNA damage?
A: While this compound itself has not been specifically investigated for its DNA protective effects, a closely related compound, Rubranoside B, has been identified as a potential inhibitor of SARS-CoV-2 proteins, which could have implications for reducing inflammation and modulating the immune system []. This suggests a possible avenue for future research exploring the potential bioactivity of this compound in similar contexts.
Q3: What is the chemical structure of this compound?
A: this compound is a diarylheptanoid glycoside. While its complete spectroscopic data hasn't been detailed in the provided excerpts, research indicates it shares the common aglycone moiety, rubranol, with related compounds like Rubranosides B, C, and D []. Further research is needed to elucidate the complete structural characterization of this compound.
Q4: What is the distribution of this compound within Alnus species?
A: this compound has been identified in the bark of Alnus glutinosa and Alnus rubra (red alder) [, ]. The concentration of this compound can vary significantly between and within Alnus species and populations [, ]. Factors like geographical location and potential hybridization can influence the variability in this compound content.
Q5: What analytical techniques are used to identify and quantify this compound?
A: Researchers utilize UPLC-MS/MS to determine the concentration of this compound in plant extracts [, ]. This technique allows for the separation and identification of this compound from other compounds in complex mixtures, providing accurate quantification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2363414.png)


![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2363420.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2363421.png)
![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2363422.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)

![2,6-difluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2363427.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2363429.png)


